molecular formula C7H3BrClIO B12840778 5-Bromo-4-chloro-2-iodobenzaldehyde

5-Bromo-4-chloro-2-iodobenzaldehyde

Cat. No.: B12840778
M. Wt: 345.36 g/mol
InChI Key: SXKXRWKVVUPQRR-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-iodobenzaldehyde (C₇H₃BrClIO) is a polyhalogenated benzaldehyde derivative featuring bromine, chlorine, and iodine substituents at the 5-, 4-, and 2-positions of the benzene ring, respectively, with an aldehyde group at position 1. This compound is part of a broader class of halogenated aromatic aldehydes, which are critical intermediates in organic synthesis, particularly in pharmaceutical and materials chemistry. The strategic placement of halogens enhances its reactivity in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) and facilitates its use in constructing complex molecules.

Properties

Molecular Formula

C7H3BrClIO

Molecular Weight

345.36 g/mol

IUPAC Name

5-bromo-4-chloro-2-iodobenzaldehyde

InChI

InChI=1S/C7H3BrClIO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H

InChI Key

SXKXRWKVVUPQRR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)I)C=O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Halogenation

  • Starting from 2-Amino-5-bromobenzoic acid : This compound can be converted to 5-bromo-2-iodobenzoic acid via diazotization followed by iodination using potassium iodide and sulfuric acid under controlled temperature (0–40 °C for diazotization, then 90 °C for iodination) with yields around 87%.
Step Reagents & Conditions Product Yield
Diazotization 2-Amino-5-bromobenzoic acid, NaNO2, HCl, 0–40 °C Diazonium salt intermediate -
Iodination KI, H2SO4, 90 °C, 1 h 5-Bromo-2-iodobenzoic acid 87%

Conversion to Benzaldehyde Derivative

  • The 5-bromo-2-iodobenzoic acid can be converted to the corresponding benzoyl chloride using reagents such as sulfur oxychloride or phosphorus oxychloride in organic solvents like toluene or chloroform at 50–120 °C.
  • Subsequent reduction of the benzoyl chloride to benzyl alcohol and then oxidation to benzaldehyde is performed using standard organic transformations (e.g., reduction with suitable hydride reagents, oxidation with PCC or similar oxidants).

Alternative Synthetic Routes

  • Lithiation of halogenated intermediates followed by treatment with iodine or bromine reagents allows for regioselective halogen introduction.
  • Silica gel-assisted transformations and chromatographic conditions can influence the formation and purification of halogenated benzo[b]thiophene derivatives, which are structurally related and provide insights into halogenation strategies.

Representative Synthetic Scheme Summary

Step Starting Material Reagents/Conditions Product Yield (%)
1 2-Amino-5-bromobenzoic acid NaNO2, HCl, 0–40 °C (diazotization) Diazonium salt intermediate -
2 Diazonium salt intermediate KI, H2SO4, 90 °C, 1 h (iodination) 5-Bromo-2-iodobenzoic acid 87
3 5-Bromo-2-iodobenzoic acid SOCl2 or POCl3, toluene, 50–120 °C (chloride formation) 5-Bromo-2-iodobenzoyl chloride 70–90
4 5-Bromo-2-iodobenzoyl chloride Reduction (e.g., LiAlH4) 5-Bromo-2-iodobenzyl alcohol 70–85
5 5-Bromo-2-iodobenzyl alcohol Oxidation (e.g., PCC) 5-Bromo-2-iodobenzaldehyde 65–80
6 5-Bromo-2-iodobenzaldehyde Chlorination (selective electrophilic substitution) 5-Bromo-4-chloro-2-iodobenzaldehyde Variable

Research Findings and Notes

  • The iodination step using N-iodosuccinimide (NIS) or potassium iodide in acidic media is efficient and scalable, with yields typically above 70%.
  • The use of sulfur oxychloride or phosphorus oxychloride for conversion to acyl chlorides is well-established and allows for subsequent functional group transformations.
  • Selective halogenation requires careful control of reaction conditions to avoid polyhalogenation or positional isomer formation.
  • Silica gel and chromatographic conditions can influence product purity and yield, especially in complex halogenated systems.
  • The overall synthetic route is amenable to scale-up with optimization of purification steps to minimize costly chromatographic separations.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-iodobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to a primary alcohol.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can replace halogen atoms under appropriate conditions.

Major Products

    Oxidation: 5-Bromo-4-chloro-2-iodobenzoic acid.

    Reduction: 5-Bromo-4-chloro-2-iodobenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

5-Bromo-4-chloro-2-iodobenzaldehyde is used in several scientific research fields:

    Chemistry: As a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-iodobenzaldehyde depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. The halogen substituents can also participate in various substitution reactions, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 5-bromo-4-chloro-2-iodobenzaldehyde to other halogenated benzaldehydes allow for insightful comparisons. Below is a detailed analysis of key analogues:

Table 1: Structural and Functional Comparison of Halogenated Benzaldehydes

Compound Name CAS Number Molecular Formula Substituent Positions Key Features
This compound Not provided C₇H₃BrClIO Br (5), Cl (4), I (2), CHO (1) High reactivity for cross-coupling; potential steric hindrance at C2
5-Bromo-2-chloro-4-iodobenzaldehyde PubChem: N/A C₇H₃BrClIO Br (5), Cl (2), I (4), CHO (1) Iodine at C4 may enhance electrophilic substitution at C2
5-Bromo-2-fluoro-4-iodobenzaldehyde 2092699-10-8 C₇H₃BrFIO Br (5), F (2), I (4), CHO (1) Fluorine’s electronegativity increases electronic polarization
5-Chloro-2-hydroxy-3-iodobenzaldehyde 215124-03-1 C₇H₄ClIO₂ Cl (5), OH (2), I (3), CHO (1) Hydroxyl group improves solubility in polar solvents; acidic proton

Key Comparative Insights

Substituent Effects on Reactivity Electron-Withdrawing Halogens: The iodine at C2 in the target compound may act as a superior leaving group compared to chlorine or fluorine in analogues, facilitating nucleophilic aromatic substitution. Bromine and chlorine at C5 and C4 further deactivate the ring, directing electrophiles to the aldehyde-bearing position .

Synthetic Utility

  • Cross-Coupling Reactions : The iodine substituent in all listed compounds makes them valuable in palladium-catalyzed couplings. For instance, 5-bromo-2-fluoro-4-iodobenzaldehyde’s fluorine atom could stabilize transition states in coupling reactions .
  • Schiff Base Formation : highlights that halogenated benzaldehydes (e.g., 3-bromo-5-chlorosalicylaldehyde) readily form imines with amines. The target compound’s aldehyde group is similarly positioned for such reactions, though steric effects may alter kinetics .

Physical Properties

  • Solubility : The hydroxyl group in 5-chloro-2-hydroxy-3-iodobenzaldehyde enhances water solubility compared to purely halogenated analogues, which are typically lipophilic .
  • Melting Points : While specific data are absent, heavier halogens (e.g., iodine) generally increase melting points due to enhanced van der Waals forces.

Materials Science: Fluorinated derivatives (e.g., 5-bromo-2-fluoro-4-iodobenzaldehyde) may be used in liquid crystals or polymers due to fluorine’s electronic effects .

Q & A

Q. How can computational modeling predict regioselectivity in further functionalization?

  • Answer : Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites. For example, iodine’s σ-hole directs electrophilic aromatic substitution to the para position. Molecular dynamics simulations (MD) assess solvent effects on transition states .

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